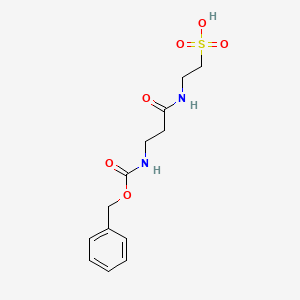

Carbobenzoxy-beta-alanyltaurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbobenzoxy-beta-alanyltaurine is a compound that belongs to the class of carbobenzoxy derivatives, which are widely used in peptide synthesis. The carbobenzoxy group is a protecting group for the amino function that can be removed under mild conditions, leaving the peptide bond unaffected . This compound is particularly significant in the field of biochemistry and pharmaceutical research due to its role in protecting amino acids during peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbobenzoxy-beta-alanyltaurine is synthesized by coupling beta-alanine, which has its terminal amine protected with a carbobenzoxy group, to N-hydroxysuccinimide to produce an active ester of beta-alanine. This active ester is then coupled to cystamine to produce a carbobenzoxy-protected beta-alethine with an internal disulfide bond. The carbobenzoxy-protected beta-alethine is isolated, purified, and reacted with iodine to oxidize the disulfide bond, resulting in this compound .

Industrial Production Methods

The industrial production of this compound involves the use of benzyl chloroformate, which is prepared by the action of phosgene on benzyl alcohol. This method is efficient and yields high-purity carbobenzoxy derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

Carbobenzoxy-beta-alanyltaurine undergoes various chemical reactions, including:

Oxidation: The disulfide bond in the carbobenzoxy-protected beta-alethine is oxidized using iodine.

Substitution: The amino group in beta-alanine is protected with a carbobenzoxy group to prevent unwanted reactions during peptide synthesis.

Common Reagents and Conditions

Catalytic Hydrogenation: Hydrogen over palladium on carbon is used to remove the carbobenzoxy group.

Iodine: Used to oxidize the disulfide bond in carbobenzoxy-protected beta-alethine.

Phosgene and Benzyl Alcohol: Used to prepare benzyl chloroformate, a key reagent in the synthesis of carbobenzoxy derivatives.

Major Products Formed

Beta-alanyl-taurine: Formed by removing the carbobenzoxy group from this compound using UV radiation.

Carbobenzoxy-protected beta-alethine: An intermediate in the synthesis of this compound.

Wissenschaftliche Forschungsanwendungen

Carbobenzoxy-beta-alanyltaurine: Applications in Scientific Research

This compound (COBAT) is a molecule with significant potential in various scientific applications. Research indicates its potency as an anti-fatigue compound and highlights its role in synthesizing other organic compounds . This article explores the scientific research applications of this compound, supported by documented case studies and authoritative insights from verified sources.

Synthesis and Molecular Research

This compound is utilized in the synthesis and modification of molecular structures.

Molecular Structure Correction: In the case of The Regents of the University of New Mexico v. Knight, this compound was used to correct the molecular structure of a benzyl derivative of vitaletheine . The original structure was amended to carbobenzoxy-beta-alanyl-taurine during patent application prosecutions . The U.S. Patent and Trademark Office (USPTO) initially rejected this amendment based on new matter but later accepted it after review by multiple examiners knowledgeable in the technology .

Analytical Techniques: this compound is analyzed and characterized using various analytical techniques, including one- and two-dimensional carbon-13 nuclear magnetic resonance (13C-NMR), proton nuclear magnetic resonance (1H-NMR), electrospray mass spectroscopy, elemental analysis, and infrared spectroscopy . These techniques help verify the molecular structure and identity of the compound .

Verification of Molecular Structure: In one study, researchers synthesized a benzyl derivative of vitaletheine using specifications from patents and applications, then modified the synthetic methods to optimize yield and manufacturing processes. The resulting compounds were verified as the same organic compounds using 13C-NMR, 1H-NMR, electrospray mass spectroscopy, elemental analysis, and infrared spectroscopy . An alternative synthesis method, the Feuer method, was also used to verify the molecular structure and identity of the compound .

Pharmaceutical and Therapeutic Applications

While specific therapeutic applications of this compound are still under investigation, related compounds like taurine and carotenoids show promise in medicine.

Anti-Fatigue Properties: Carbobenzoxy-beta-alanyl-taurine (COBAT) has been identified as a potent anti-fatigue compound . One source indicates COBAT is consistently more potent than other compounds tested .

Taurine Compounds and Tumor Growth Inhibition: Taurine compounds, related to this compound, have demonstrated potential in inhibiting tumor growth .

Carotenoids in Human Health: Although not directly this compound, research into carotenoids—which share similar structural components—reveals innovative applications and transformative potential in human health and medicine . Carotenoids are explored for treating chronic diseases such as cancer, cardiovascular disease, and age-related macular degeneration . Advanced techniques in carotenoid extraction and bioavailability, including supramolecular carriers and nanotechnology, improve the absorption and efficacy of these compounds, paving the way for personalized medicine .

Case Studies and Research Findings

Case Study: The Regents of the University of New Mexico v. Knight: This legal case provides a detailed study of the structural corrections and synthesis verification of this compound . The case confirms that the organic compounds described in the beta-alanyl-taurine Amendment and the carbobenzoxy beta-alanyl-taurine Amendment inherently had the molecular structures given in the Amendments . The plaintiff's attempts to synthesize the compounds reflected the organic compounds in the amendments, and they were unable to create the organic compound called vitalethine .

Research on Pantetheine Analogs: Research on pantetheine analogs involves the synthesis of N-(carbobenzoxy-/-alanyl) ethanolamine . The synthesis method includes dissolving sodium bicarbonate and ethanolamine in water, cooling the solution, and slowly adding carbobenzoxy-alanyl chloride . The product is then crystallized from chloroform and further purified from ethyl acetate .

Data Table: Related Compounds and Their Applications

Wirkmechanismus

Carbobenzoxy-beta-alanyltaurine exerts its effects by protecting the amino group of beta-alanine during peptide synthesis. The carbobenzoxy group is stable under acidic and basic conditions and can be removed under mild conditions using catalytic hydrogenation. This protection prevents unwanted reactions and allows for the selective coupling of amino acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Beta-alanyl-taurine: A similar compound that lacks the carbobenzoxy protecting group.

Uniqueness

Carbobenzoxy-beta-alanyltaurine is unique due to its carbobenzoxy protecting group, which provides stability under various conditions and can be easily removed. This makes it highly valuable in peptide synthesis and other applications

Eigenschaften

CAS-Nummer |

53329-43-4 |

|---|---|

Molekularformel |

C13H18N2O6S |

Molekulargewicht |

330.36 g/mol |

IUPAC-Name |

2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonic acid |

InChI |

InChI=1S/C13H18N2O6S/c16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20) |

InChI-Schlüssel |

JPDXFSFKFIWBER-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.